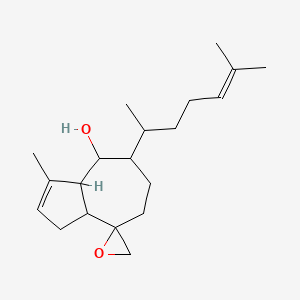
Pachydictyol-A epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pachydictyol-A epoxide is a diterpenoid compound derived from the brown alga Dictyota dichotoma It is known for its unique chemical structure and significant biological activities, including antifouling properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Pachydictyol-A epoxide can be synthesized through the epoxidation of Pachydictyol-A. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid, to add an oxygen atom to the alkene group in Pachydictyol-A . The reaction typically occurs under mild conditions, with the epoxide forming as a result of the addition of the oxygen atom to the double bond.
Industrial Production Methods
Large-scale purification of Pachydictyol-A from Dictyota dichotoma involves extracting the organic compounds from the alga and purifying them using chromatographic techniques . This method has been successfully employed to obtain gram quantities of Pachydictyol-A, which can then be converted to this compound through the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Pachydictyol-A epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions.
Substitution reactions: The epoxide ring can be substituted by nucleophiles, leading to the formation of different products depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the epoxide ring through nucleophilic attack.
Major Products Formed
The major products formed from the ring-opening reactions of this compound include 1,2-diols and other substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The biological activity of Pachydictyol-A epoxide is primarily attributed to its ability to inhibit matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) proteinases . These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can prevent the invasion and metastasis of cancer cells. Additionally, this compound down-regulates the phosphorylation of kinases in the ERK1/2 signaling cascade, further contributing to its biological effects .
Comparison with Similar Compounds
Pachydictyol-A epoxide can be compared with other diterpenoids isolated from Dictyota dichotoma, such as:
Properties
CAS No. |
64118-74-7 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
3-methyl-5-(6-methylhept-5-en-2-yl)spiro[3a,4,5,6,7,8a-hexahydro-1H-azulene-8,2'-oxirane]-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)6-5-7-14(3)16-10-11-20(12-22-20)17-9-8-15(4)18(17)19(16)21/h6,8,14,16-19,21H,5,7,9-12H2,1-4H3 |
InChI Key |
WHCLRGCLZIMZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C1C(C(CCC23CO3)C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















